molecular formula C9H13BrSi B151686 (4-Bromophenyl)trimethylsilane CAS No. 6999-03-7

(4-Bromophenyl)trimethylsilane

Cat. No. B151686
CAS RN: 6999-03-7
M. Wt: 229.19 g/mol
InChI Key: UKTSSJJZFVGTCG-UHFFFAOYSA-N
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Patent
US07745477B2

Procedure details

Bromo-4-(trimethylsilyl)benzene (1.15 g, 5 mmol) was dissolved in THF (30 ml) and cooled to −78° C. Under argon a 1.6 M solution of n-butyl lithium in hexane (3.13 ml, 5 mmol) was added dropwise keeping the temperature below −70° C. The clear colorless solution was stirred at −78° C. for 15 min and DMF (1.156 ml, 15 mmol) was added quickly. The reaction temperature increased to −68° C. The reaction was stirred for additional 15 min at −78° C., quenched with 1N aqueous hydrogen chloride solution and extracted twice with diethyl ether. The combined organic layers were washed twice with water and once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated to leave the product as a colorless oil (920 mg, 100%). The product was pure enough to be used directly in the next step. MS (ISP) 179.2 (M+H+). 1H NMR (CDCl3, 300 MHz): δ 10.02 (s, 1H) 7.84 (d, 2H), 7.69 (d, 2H), 0.31 (s, 9H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.156 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Si:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C([Li])CCC.CCCCCC.CN([CH:26]=[O:27])C>C1COCC1>[CH3:9][Si:8]([CH3:11])([CH3:10])[C:5]1[CH:6]=[CH:7][C:2]([CH:26]=[O:27])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[Si](C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.13 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
1.156 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The clear colorless solution was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature increased to −68° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for additional 15 min at −78° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with 1N aqueous hydrogen chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed twice with water and once with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[Si](C1=CC=C(C=O)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.